Triphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fluorescent Probes and Biosensors

Triphenylmethane dyes exhibit strong fluorescence, meaning they absorb light at one wavelength and emit it at a longer wavelength. This property makes them ideal for developing fluorescent probes in various scientific disciplines [1]. Researchers can attach these dyes to biomolecules like proteins or DNA, allowing them to track and visualize specific targets within cells or tissues. Additionally, some triphenylmethane dyes can be designed to respond to changes in their environment, such as pH or ion concentration. This allows for the creation of biosensors for real-time monitoring of biological processes [2].

Photochemistry and Light-Activated Systems

Triphenylmethane dyes are known for their light-absorbing properties. This characteristic makes them valuable for studying photochemical reactions, which involve the interaction of light with molecules. Researchers can use these dyes to investigate how light triggers specific chemical transformations [3]. Additionally, some triphenylmethane derivatives can be designed to release energy or generate reactive species upon light activation. This property holds promise for developing light-activated drugs or photodynamic therapy for cancer treatment [4].

Organic Photovoltaics and Solar Cells

Organic photovoltaics is a field that explores the use of organic materials for converting sunlight into electricity. Certain triphenylmethane derivatives exhibit promising properties for developing organic solar cells. These dyes can efficiently absorb light and generate electrical current, making them potential candidates for next-generation solar energy technologies [5].

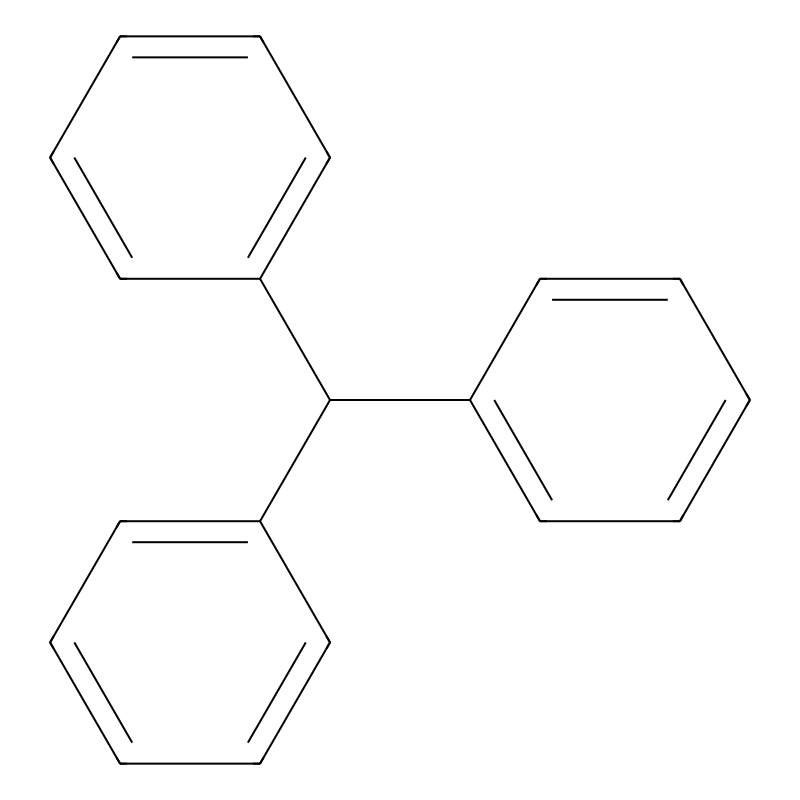

Triphenylmethane is a hydrocarbon with the molecular formula , characterized by a central carbon atom bonded to three phenyl groups. It appears as a colorless solid that is soluble in nonpolar organic solvents but insoluble in water. The compound serves as the foundational structure for numerous synthetic dyes, known as triarylmethane dyes, many of which function as pH indicators and exhibit fluorescence. The compound is also referred to as Tritan and has various applications in organic chemistry, particularly as a protecting group for alcohols .

- Acidity: The bond in triphenylmethane has a bond dissociation energy of approximately 81 kcal/mol, making it relatively weak compared to hydrocarbons like methane. This results in triphenylmethane being mildly acidic, with a of 33.3. The acidity arises from the delocalization of charge over the three phenyl rings when forming the triphenylmethyl anion .

- Deprotonation: The reaction of triphenylmethane with strong bases can yield the triphenylmethyl anion, which can be isolated in crown ethers. For example, reacting triphenylmethyl chloride with sodium produces the sodium salt of the triphenylmethyl anion .

- Formation of Dyes: In dye synthesis, triphenylmethane can participate in condensation reactions that lead to colorless intermediates, which can further react to form colored dyes .

Triphenylmethane can be synthesized through several methods:

- Friedel-Crafts Reaction: This method involves reacting benzene with chloroform in the presence of aluminum chloride as a catalyst:

- Alternative Friedel-Crafts Reaction: Benzene can also react with carbon tetrachloride under similar conditions:Followed by hydrolysis to yield triphenylmethane.

- From Benzylidene Chloride: Synthesized from benzaldehyde and phosphorus pentachloride .

Research has shown that triphenylmethane and its derivatives interact with various biological systems. For instance, studies have indicated that certain triarylmethane dyes can bind to proteins and nucleic acids, affecting their functionality. This interaction is crucial for understanding their potential therapeutic uses and toxicological profiles .

Several compounds share structural similarities with triphenylmethane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraphenylmethane | Four phenyl groups | Greater steric hindrance due to an additional phenyl group. |

| Triphenylmethyl Chloride | Chlorinated derivative | Used extensively in organic synthesis as a protecting group. |

| Triphenylmethyl Radical | Radical form | Exhibits unique reactivity due to unpaired electrons. |

| Triphenylethylene | Ethylene derivative | Known for its application in OLED technology due to its luminescent properties. |

Triphenylmethane stands out due to its unique combination of stability and reactivity, particularly its ability to form stable anions that are useful in various

Molecular Structure and Formula

Triphenylmethane possesses the molecular formula C₁₉H₁₆, corresponding to a molecular weight of 244.33 grams per mole [4] [6]. The compound can be represented by the chemical formula (C₆H₅)₃CH, clearly indicating the presence of three phenyl rings attached to a central methane carbon [1]. The IUPAC systematic name for this compound is 1,1',1''-methylidynetris[benzene], reflecting its structural composition of three benzene rings connected through a central methylene bridge [6].

The molecule exhibits a tetrahedral geometry around the central carbon atom, with the three phenyl substituents occupying three of the four tetrahedral positions and a hydrogen atom occupying the fourth position [5] [7]. The canonical SMILES representation is c1ccc(cc1)C(c2ccccc2)c3ccccc3, providing a linear notation that describes the molecular connectivity [8] [9].

Key structural identifiers include the CAS Registry Number 519-73-3 and the InChI Key AAAQKTZKLRYKHR-UHFFFAOYSA-N [4] [6] [7]. The compound contains a total of 35 atoms, comprising 19 carbon atoms and 16 hydrogen atoms [7]. The central carbon-phenyl bonds are typical of sp³-sp² carbon-carbon bonds with lengths of approximately 1.47 Ångströms [10].

Classification as a Triarylmethane

Triphenylmethane serves as the archetypal member of the triarylmethane family of compounds [1] [3]. This classification is based on the structural characteristic of having three aromatic rings attached to a central methane carbon atom. The triarylmethane classification is significant because these compounds form the basic skeleton of many synthetic dyes called triarylmethane dyes [1] [2] [3].

The triarylmethane structure imparts unique chemical properties to the molecule, particularly enhanced acidity compared to simple hydrocarbons. Triphenylmethane exhibits a pKa of 33.297, making it significantly more acidic than methane or other simple alkanes [1]. This increased acidity results from the ability of the three phenyl rings to delocalize the negative charge of the conjugate base through resonance stabilization [1].

The compound belongs to the broader category of polycyclic aromatic hydrocarbons and demonstrates the characteristic behavior of triarylmethane derivatives, including the formation of stable carbocations upon loss of hydride [1] [10]. The trityl group (triphenylmethyl group, Ph₃C-) derived from triphenylmethane is widely used in organic synthesis as a protecting group due to its stability [1] [11].

Conformational Analysis and Crystal Structure

Triphenylmethane adopts a distinctive propeller-like conformation in its solid-state structure [12] [13]. X-ray crystallographic studies have revealed that the molecule crystallizes in the orthorhombic crystal system with space group Pna2₁ [12]. The crystal structure contains two crystallographically independent triphenylmethane molecules, both exhibiting a propeller configuration [12].

The propeller conformation arises from steric repulsion between the three phenyl rings, which prevents them from achieving coplanarity [1] [13]. This steric interaction forces the phenyl rings to adopt twisted orientations relative to each other, creating the characteristic propeller shape. The molecule possesses C₃ point group symmetry, reflecting the three-fold rotational symmetry around the central carbon-hydrogen bond axis [14] [15].

Conformational analysis reveals that triphenylmethane can exist in two enantiomeric conformations, designated as M and P conformations, which are interconvertible through rotation around the carbon-phenyl bonds [13]. The energy barrier for this interconversion is relatively low, allowing for dynamic equilibrium between conformations at room temperature.

The crystal structure determination at 150 K confirmed the propeller configuration and corrected earlier space group assignments [12]. The structural parameters show typical aromatic carbon-carbon bond lengths and angles, with deformations from ideal phenyl-ring geometry consistent with those expected for rings bearing electron-releasing substituents [12].

Stereochemical Considerations

The stereochemical properties of triphenylmethane are primarily governed by the propeller conformation of the three phenyl rings around the central tetrahedral carbon atom [13] [16]. The molecule exhibits axial chirality due to the helical arrangement of the phenyl groups, though this chirality is dynamic rather than static under normal conditions.

The C₃ symmetry of triphenylmethane results in specific stereochemical characteristics [14] [15]. The three phenyl rings are arranged in a propeller fashion, with each ring twisted out of the plane defined by the other two rings. This arrangement minimizes steric interactions between adjacent phenyl groups while maintaining the tetrahedral geometry around the central carbon.

The dipole moment of triphenylmethane is zero (0.00 Debye), consistent with its high symmetry [9]. This lack of permanent dipole moment reflects the symmetrical distribution of electron density around the central carbon atom and the equivalent positioning of the three phenyl substituents.

The stereochemical flexibility of triphenylmethane is evidenced by its ability to undergo conformational changes through rotation around the carbon-phenyl bonds. However, steric constraints limit the range of accessible conformations, with the propeller arrangement being strongly preferred [1] [13]. The barriers to rotation are sufficiently low that individual conformers cannot be isolated at room temperature, but sufficiently high that the propeller geometry is maintained as the predominant conformation.

Triphenylmethane exists as a solid under standard conditions, presenting as colorless crystals or crystalline powder [1] [2]. The compound exhibits a faint yellow to light yellow coloration [1] [3], which may vary slightly depending on purity and preparation method. The crystalline nature of triphenylmethane contributes to its well-defined physical properties and structural characteristics [4] [2].

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Multiple sources [1] [2] |

| Appearance | Colorless crystals/powder | ChemicalBook [1] |

| Color | Faint yellow to light yellow | Sigma-Aldrich [3] |

| Crystal Form | Crystalline powder | Multiple sources [1] [5] |

Melting and Boiling Points

The thermal properties of triphenylmethane demonstrate its stability as an aromatic compound. The melting point consistently ranges from 92 to 94 degrees Celsius under standard atmospheric pressure [1] [4] [2]. The boiling point occurs at 358 to 359 degrees Celsius at 754 millimeters of mercury pressure [1] [6]. Under reduced pressure conditions, the boiling point decreases significantly to 200-215 degrees Celsius at 10 millimeters of mercury [5].

| Property | Value | Reference Conditions | Source |

|---|---|---|---|

| Melting Point (°C) | 92-94 | Standard pressure | Multiple sources [1] [4] [2] |

| Boiling Point (°C) | 358-359 | 754 mmHg | ChemicalBook [1] [6] |

| Boiling Point at reduced pressure | 200-215 °C | 10 mmHg | Wako Chemicals [5] |

Solubility Profile

Triphenylmethane exhibits characteristic solubility behavior consistent with its aromatic hydrocarbon structure. The compound is completely insoluble in water due to its hydrophobic nature and lack of polar functional groups [1] [7] [8]. However, it demonstrates excellent solubility in organic solvents, particularly aromatic and chlorinated compounds [4] [9].

In benzene at 23.1 degrees Celsius, the solubility reaches 8.95 grams per 100 grams of solvent [4]. The compound shows exceptional solubility in chloroform at 20 degrees Celsius, with 70.9 grams dissolving per 100 grams of solvent [4]. Carbon disulphide provides another excellent solvent medium, accommodating 76 grams per 100 grams at 20 degrees Celsius [4]. The highest solubility is observed in pyridine at 22.8 degrees Celsius, where 85.9 grams dissolve per 100 grams of solvent [4].

| Solvent | Solubility | Source |

|---|---|---|

| Water | Insoluble | Multiple sources [1] [7] |

| Benzene (23.1°C) | 8.95 g/100g | Chemister.ru [4] |

| Chloroform (20°C) | 70.9 g/100g | Chemister.ru [4] |

| Carbon disulphide (20°C) | 76 g/100g | Chemister.ru [4] |

| Diethyl ether | Very soluble | Chemister.ru [4] |

| Ethanol | Sparingly soluble | Chemister.ru [4] |

| Pyridine (22.8°C) | 85.9 g/100g | Chemister.ru [4] |

| Dioxane | 0.1 g/mL (clear) | ChemicalBook [1] |

Density and Refractive Index

The density of triphenylmethane at 25 degrees Celsius is consistently reported as 1.014 grams per milliliter [1] [3] [9]. This value corresponds to a specific gravity of 1.014 relative to water at the same temperature [1] [10]. The refractive index varies with temperature, ranging from 1.5839 at 99 degrees Celsius [4] [11] to 1.603 at room temperature [12] [13]. The molar volume calculated from density data is approximately 241.1 milliliters per mole [9].

| Property | Value | Conditions | Source |

|---|---|---|---|

| Density (g/mL) | 1.014 | 25°C | Multiple sources [1] [3] |

| Specific Gravity | 1.014 | 25°C | ChemicalBook [1] |

| Refractive Index (nD) | 1.5839-1.603 | Various temperatures | Multiple sources [4] [12] |

| Molar Volume (mL/mol) | 241.1 | Calculated | Stenutz [9] |

Thermochemical Properties

Heat of Formation

The standard enthalpy of formation for triphenylmethane has been precisely determined for both gas and solid phases at 298.15 Kelvin. For the gaseous state, the heat of formation is 276.1 ± 5.0 kilojoules per mole [14]. The solid-state heat of formation is significantly lower at 167.7 ± 4.1 kilojoules per mole [14]. An alternative value reported for the solid state is -162.19 kilojoules per mole [4], though this appears to be inconsistent with the more widely accepted positive values.

Heat of Combustion

The standard enthalpy of combustion for solid triphenylmethane is -9934.5 ± 1.3 kilojoules per mole at 298.15 Kelvin [14]. This highly negative value reflects the substantial energy released during complete oxidation of the aromatic hydrocarbon to carbon dioxide and water. Alternative measurements report values of -9926.2 ± 4.0 kilojoules per mole [14], showing good agreement within experimental uncertainty.

Entropy Values

The standard molar entropy varies significantly between phases. For the gaseous state at 298.15 Kelvin, the entropy is 541 joules per mole per Kelvin [14]. The solid-state entropy is considerably lower at 312.57 joules per mole per Kelvin [4]. This difference reflects the greater molecular motion and disorder present in the gas phase compared to the ordered crystalline structure of the solid.

| Property | Value | Temperature (K) | Source |

|---|---|---|---|

| Heat of Formation (gas, kJ/mol) | 276.1 ± 5.0 | 298.15 | NIST WebBook [14] |

| Heat of Formation (solid, kJ/mol) | 167.7 ± 4.1 | 298.15 | NIST WebBook [14] |

| Heat of Combustion (solid, kJ/mol) | -9934.5 ± 1.3 | 298.15 | NIST WebBook [14] |

| Standard Entropy (gas, J/mol·K) | 541 | 298.15 | NIST WebBook [14] |

| Standard Entropy (solid, J/mol·K) | 312.57 | 298.15 | Chemister.ru [4] |

| Heat of Fusion (kJ/mol) | 21.57-21.979 | Melting point | Multiple sources [4] [14] |

Dielectric Properties

The dielectric constant of triphenylmethane exhibits temperature dependence, with reported values varying based on measurement conditions. At 65 degrees Celsius, the dielectric constant is 3.6 [1]. At room temperature, an alternative measurement reports a value of 2.45 [9]. The molecular refractive power is calculated to be 80.10 milliliters per mole [9]. These dielectric properties reflect the compound's aromatic character and electron distribution within the triphenyl structure.

| Property | Value | Frequency/Conditions | Source |

|---|---|---|---|

| Dielectric Constant | 3.6 | 65°C | ChemicalBook [1] |

| Dielectric Constant (alternative) | 2.45 | Room temperature | Stenutz database [9] |

| Molecular Refractive Power (mL/mol) | 80.10 | Calculated | Stenutz [9] |

| Dipole Moment (D) | 0.00 | Room temperature | Stenutz [9] |

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Triphenylmethane

General Manufacturing Information

Dates

2: Zabłocka-Godlewska E, Przystaś W, Grabińska-Sota E. Possibilities of Obtaining from Highly Polluted Environments: New Bacterial Strains with a Significant Decolorization Potential of Different Synthetic Dyes. Water Air Soil Pollut. 2018;229(6):176. doi: 10.1007/s11270-018-3829-7. Epub 2018 May 21. PubMed PMID: 29861514; PubMed Central PMCID: PMC5962626.

3: Andersen WC, Casey CR, Nickel TJ, Young SL, Turnipseed SB. Dye Residue Analysis in Raw and Processed Aquaculture Products: Matrix Extension of AOAC INTERNATIONAL Official Method℠ 2012.25. J AOAC Int. 2018 May 18. doi: 10.5740/jaoacint.18-0015. [Epub ahead of print] PubMed PMID: 29776453.

4: Chen Y, Wang J, Zhang Y, Xu L, Gao T, Wang B, Pei R. Selection and characterization of a DNA aptamer to crystal violet. Photochem Photobiol Sci. 2018 Jun 13;17(6):800-806. doi: 10.1039/c7pp00457e. PubMed PMID: 29770378.

5: Sadeghi S, Nasehi Z. Simultaneous determination of Brilliant Green and Crystal Violet dyes in fish and water samples with dispersive liquid-liquid micro-extraction using ionic liquid followed by zero crossing first derivative spectrophotometric analysis method. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Aug 5;201:134-142. doi: 10.1016/j.saa.2018.04.061. Epub 2018 May 1. PubMed PMID: 29747083.

6: Selvasembian R, P B. Utilization of unconventional lignocellulosic waste biomass for the biosorption of toxic triphenylmethane dye malachite green from aqueous solution. Int J Phytoremediation. 2018 May 12;20(6):624-633. doi: 10.1080/15226514.2017.1413329. PubMed PMID: 29688057.

7: Kong DX, Lv F, Hu B, Cao LM. Theoretical Calculation and Experimental Verification Demonstrated the Impossibility of Finding Haptens Identifying Triphenylmethane Dyes and Their Leuco Metabolites Simultaneously. Molecules. 2018 Mar 15;23(3). pii: E663. doi: 10.3390/molecules23030663. PubMed PMID: 29543738.

8: Morosanova MA, Samodelov ZV, Morosanova EI. Determination of Food Oxalates Using Silica-Titania Xerogel Modified with Eriochrome Cyanine R. Sensors (Basel). 2018 Mar 15;18(3). pii: E864. doi: 10.3390/s18030864. PubMed PMID: 29543720; PubMed Central PMCID: PMC5877365.

9: Munck C, Thierry E, Gräßle S, Chen SH, Ting ASY. Biofilm formation of filamentous fungi Coriolopsis sp. on simple muslin cloth to enhance removal of triphenylmethane dyes. J Environ Manage. 2018 May 15;214:261-266. doi: 10.1016/j.jenvman.2018.03.025. Epub 2018 Mar 10. PubMed PMID: 29533823.

10: Gibbs RS, Murray SL, Watson LV, Nielsen BP, Potter RA, Murphy CJ. Development and Validation of a Hybrid Screening and Quantitative Method for the Analysis of Eight Classes of Therapeutants in Aquaculture Products by Liquid Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2018 May 23;66(20):4997-5008. doi: 10.1021/acs.jafc.7b05357. Epub 2018 Feb 27. PubMed PMID: 29485279.

11: Tian Y, Zhang H, Xu L, Chen M, Chen F. Self-assembled monolayers of bimetallic Au/Ag nanospheres with superior surface-enhanced Raman scattering activity for ultra-sensitive triphenylmethane dyes detection. Opt Lett. 2018 Feb 15;43(4):635-638. doi: 10.1364/OL.43.000635. PubMed PMID: 29444040.

12: Jishma P, Roshmi T, Snigdha S, Radhakrishnan EK. Kinetic study of gold nanoparticle mediated photocatalytic degradation of Victoria blue. 3 Biotech. 2018 Feb;8(2):97. doi: 10.1007/s13205-018-1116-3. Epub 2018 Jan 25. PubMed PMID: 29430359; PubMed Central PMCID: PMC5796942.

13: Mishra S, Maiti A. The efficacy of bacterial species to decolourise reactive azo, anthroquinone and triphenylmethane dyes from wastewater: a review. Environ Sci Pollut Res Int. 2018 Mar;25(9):8286-8314. doi: 10.1007/s11356-018-1273-2. Epub 2018 Jan 30. PubMed PMID: 29383646.

14: Yang J, Wang Z, Lin Y, Ng TB, Ye X, Lin J. Immobilized Cerrena sp. laccase: preparation, thermal inactivation, and operational stability in malachite green decolorization. Sci Rep. 2017 Nov 27;7(1):16429. doi: 10.1038/s41598-017-16771-x. PubMed PMID: 29180686; PubMed Central PMCID: PMC5703875.

15: Ahsan N, Siddique IA, Gupta S, Surolia A. A routinely used protein staining dye acts as an inhibitor of wild type and mutant alpha-synuclein aggregation and modulator of neurotoxicity. Eur J Med Chem. 2018 Jan 1;143:1174-1184. doi: 10.1016/j.ejmech.2017.10.002. Epub 2017 Oct 12. PubMed PMID: 29150334.

16: Przystaś W, Zabłocka-Godlewska E, Grabińska-Sota E. Efficiency of decolorization of different dyes using fungal biomass immobilized on different solid supports. Braz J Microbiol. 2018 Apr - Jun;49(2):285-295. doi: 10.1016/j.bjm.2017.06.010. Epub 2017 Nov 9. PubMed PMID: 29129408; PubMed Central PMCID: PMC5913824.

17: Bayat M, Shemirani F, Ghasemi JB. Simultaneous determination of binary solution of triphenylmethane dyes in complex matrices onto magnetic amino-rich SWCNT using second-order calibration method. Environ Monit Assess. 2017 Oct 30;189(11):594. doi: 10.1007/s10661-017-6325-4. PubMed PMID: 29086095.

18: Chen CY, Tsai TH, Wu PS, Tsao SE, Huang YS, Chung YC. Selection of electrogenic bacteria for microbial fuel cell in removing Victoria blue R from wastewater. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Jan 28;53(2):108-115. doi: 10.1080/10934529.2017.1377580. Epub 2017 Oct 16. PubMed PMID: 29035671.

19: How SC, Hsu WT, Tseng CP, Lo CH, Chou WL, Wang SS. Brilliant blue R dye is capable of suppressing amyloid fibril formation of lysozyme. J Biomol Struct Dyn. 2017 Oct 26:1-14. doi: 10.1080/07391102.2017.1388848. [Epub ahead of print] PubMed PMID: 28984498.

20: Bendjabeur S, Zouaghi R, Zouchoune B, Sehili T. DFT and TD-DFT insights, photolysis and photocatalysis investigation of three dyes with similar structure under UV irradiation with and without TiO(2) as a catalyst: Effect of adsorption, pH and light intensity. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Feb 5;190:494-505. doi: 10.1016/j.saa.2017.09.045. Epub 2017 Sep 19. PubMed PMID: 28965065.